molecular formula C4H2ClNO5S B3392326 2-Furansulfonyl chloride, 5-nitro- CAS No. 98026-86-9

2-Furansulfonyl chloride, 5-nitro-

Cat. No.: B3392326
CAS No.: 98026-86-9
M. Wt: 211.58 g/mol
InChI Key: PWLLCVBYQASVNR-UHFFFAOYSA-N
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Description

2-Furansulfonyl chloride, 5-nitro- is an organic compound with the molecular formula C4H2ClNO4S. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a sulfonyl chloride group and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furansulfonyl chloride, 5-nitro- typically involves the nitration of furan followed by sulfonylation. One common method involves the reaction of furan with a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for 2-Furansulfonyl chloride, 5-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Furansulfonyl chloride, 5-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

2-Furansulfonyl chloride, 5-nitro- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in the synthesis of biologically active compounds for studying their effects on various biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furansulfonyl chloride, 5-nitro- involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The nitro group can also participate in redox reactions, adding to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furansulfonyl chloride, 5-nitro- is unique due to the combination of the sulfonyl chloride and nitro groups on the furan ring. This combination imparts distinct reactivity patterns and makes the compound valuable in various synthetic and research applications .

Properties

IUPAC Name

5-nitrofuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO5S/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLCVBYQASVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717311
Record name 5-Nitrofuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98026-86-9
Record name 5-Nitrofuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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